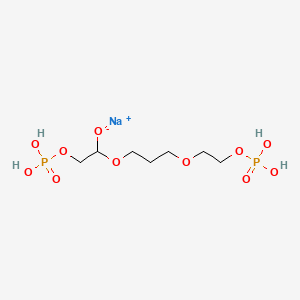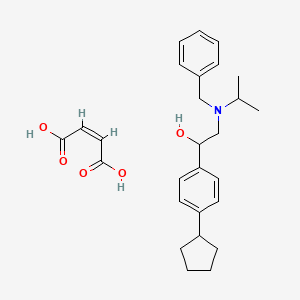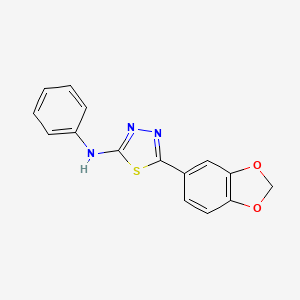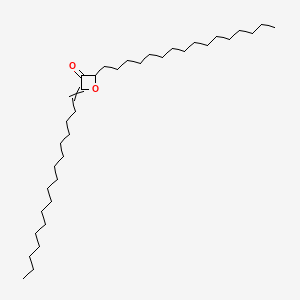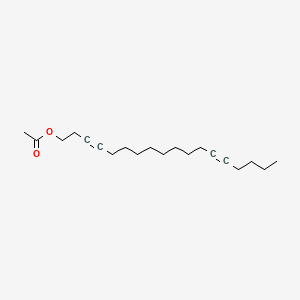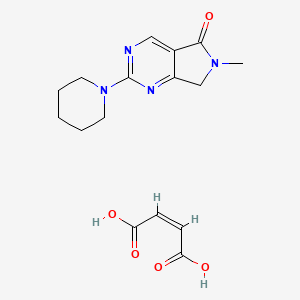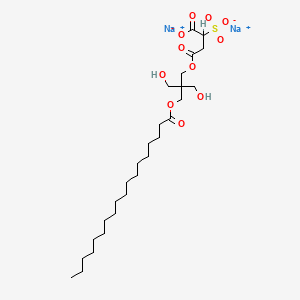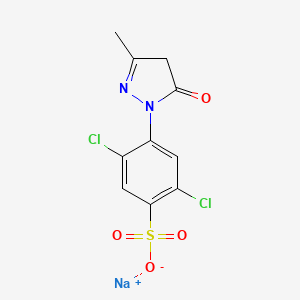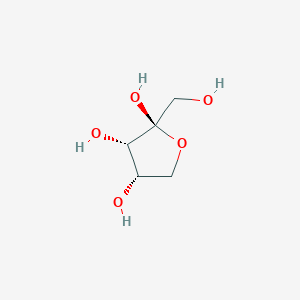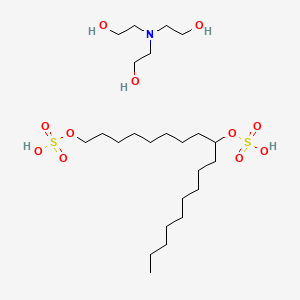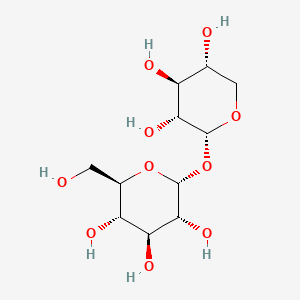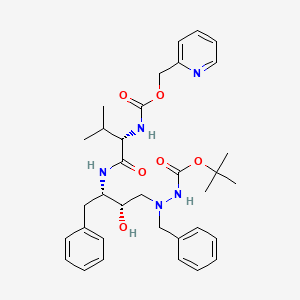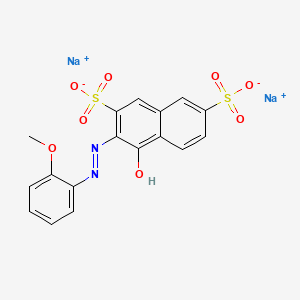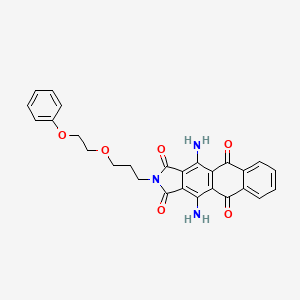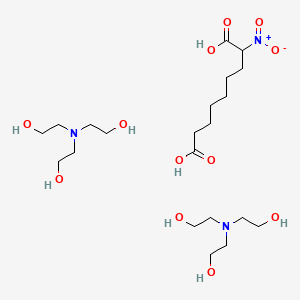
Einecs 304-123-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 304-123-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s specific chemical name, molecular formula, and other details are cataloged in this inventory to ensure compliance with regulatory standards.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Einecs 304-123-3 would typically involve large-scale chemical processes, including batch or continuous flow reactions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The specific industrial production methods for this compound are not explicitly documented in the available sources.
Chemical Reactions Analysis
Types of Reactions
Einecs 304-123-3 can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.
Scientific Research Applications
Einecs 304-123-3 has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be used in biochemical assays or as a probe in molecular biology studies.
Industry: Utilized in the production of specialty chemicals, polymers, or other industrial products.
Mechanism of Action
The mechanism of action of Einecs 304-123-3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Einecs 304-123-3 include other substances listed in the EINECS inventory with comparable chemical structures and properties. Examples include:
- Einecs 304-112-3
- Einecs 304-110-2
Uniqueness
This compound may have unique properties or applications that distinguish it from similar compounds. These could include specific reactivity, stability, or efficacy in particular applications.
Properties
CAS No. |
94237-25-9 |
|---|---|
Molecular Formula |
C21H45N3O12 |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-nitrononanedioic acid |
InChI |
InChI=1S/C9H15NO6.2C6H15NO3/c11-8(12)6-4-2-1-3-5-7(9(13)14)10(15)16;2*8-4-1-7(2-5-9)3-6-10/h7H,1-6H2,(H,11,12)(H,13,14);2*8-10H,1-6H2 |
InChI Key |
QZCMKTPJLLYMOF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCC(C(=O)O)[N+](=O)[O-].C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


